molecular formula C15H11ClF3NO2S B2443949 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 694521-38-5

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2443949
CAS No.: 694521-38-5
M. Wt: 361.76
InChI Key: QXXJIPSLNBZCMO-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C15H11ClF3NO2S It is characterized by the presence of a chlorophenyl group, a trifluoromethoxy group, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-chlorothiophenol with 4-(trifluoromethoxy)aniline in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-fluorobenzyl]acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-isopropylphenyl]acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-[4-methoxyphenyl]acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2S/c16-10-1-7-13(8-2-10)23-9-14(21)20-11-3-5-12(6-4-11)22-15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXJIPSLNBZCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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